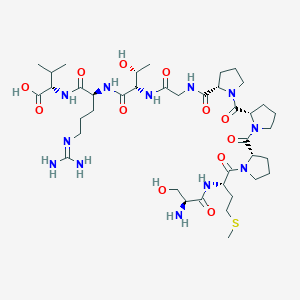

Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val is a peptide composed of nine amino acids: serine, methionine, proline (three times), glycine, threonine, arginine, and valine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, which is particularly useful for longer peptides or proteins.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Site-directed mutagenesis kits, specific enzymes for amino acid modification.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.

Biology

In biological research, peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways . They can also serve as antigens in immunological studies.

Medicine

Peptides have therapeutic applications, including use as drugs for treating diseases, vaccines , and diagnostic tools . They can also be used in drug delivery systems to target specific cells or tissues.

Industry

In the industrial sector, peptides are used in the production of cosmetics , food additives , and biomaterials . They can also be employed in biotechnology for the development of new materials and processes.

Wirkmechanismus

The mechanism of action of peptides like Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val depends on their specific sequence and structure. Generally, peptides exert their effects by:

Binding to specific receptors: on cell surfaces, triggering intracellular signaling pathways.

Interacting with enzymes: to modulate their activity.

Forming complexes: with other proteins to influence their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly: Another peptide with a different sequence but similar functions.

Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe: A peptide with a different sequence used in similar applications.

Uniqueness

The uniqueness of Ser-Met-Pro-Pro-Pro-Gly-Thr-Arg-Val lies in its specific sequence, which determines its unique biological activity and interaction with other molecules. This sequence-specific activity makes it valuable for targeted research and therapeutic applications.

Eigenschaften

CAS-Nummer |

252936-87-1 |

|---|---|

Molekularformel |

C40H68N12O12S |

Molekulargewicht |

941.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C40H68N12O12S/c1-21(2)30(39(63)64)49-33(57)24(9-5-14-44-40(42)43)46-35(59)31(22(3)54)48-29(55)19-45-34(58)26-10-6-15-50(26)37(61)28-12-8-17-52(28)38(62)27-11-7-16-51(27)36(60)25(13-18-65-4)47-32(56)23(41)20-53/h21-28,30-31,53-54H,5-20,41H2,1-4H3,(H,45,58)(H,46,59)(H,47,56)(H,48,55)(H,49,57)(H,63,64)(H4,42,43,44)/t22-,23+,24+,25+,26+,27+,28+,30+,31+/m1/s1 |

InChI-Schlüssel |

GHPWGQAWDMZWAZ-FGRJEPIESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](CO)N)O |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)